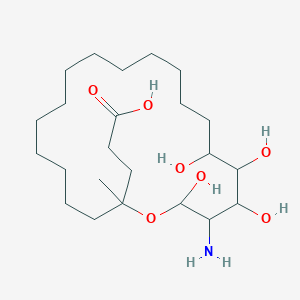
Oxacycloeicosane-2-propanoicacid, 19-amino-16,17,18,20-tetrahydroxy-2-methyl-, (+)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxacycloeicosane-2-propanoicacid, 19-amino-16,17,18,20-tetrahydroxy-2-methyl-, (+)- is a complex organic compound with the molecular formula C23H45NO7 and a molecular weight of 447.6 . This compound is characterized by its unique structure, which includes multiple hydroxyl groups and an amino group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxacycloeicosane-2-propanoicacid, 19-amino-16,17,18,20-tetrahydroxy-2-methyl-, (+)- involves multiple steps, typically starting with the formation of the oxacycloeicosane ring This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Oxacycloeicosane-2-propanoicacid, 19-amino-16,17,18,20-tetrahydroxy-2-methyl-, (+)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the amino group can produce primary amines.
Wissenschaftliche Forschungsanwendungen
Oxacycloeicosane-2-propanoicacid, 19-amino-16,17,18,20-tetrahydroxy-2-methyl-, (+)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Oxacycloeicosane-2-propanoicacid, 19-amino-16,17,18,20-tetrahydroxy-2-methyl-, (+)- involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups play a crucial role in its binding to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Oxacycloeicosane-2-propanoicacid, 19-amino-16,17,18,20-tetrahydroxy-2-methyl-
- Oxacycloeicosane-2-propanoicacid, 19-amino-16,17,18,20-tetrahydroxy-2-methyl-, (-)-
- Oxacycloeicosane-2-propanoicacid, 19-amino-16,17,18,20-tetrahydroxy-2-methyl-, (±)-
Uniqueness
The uniqueness of Oxacycloeicosane-2-propanoicacid, 19-amino-16,17,18,20-tetrahydroxy-2-methyl-, (+)- lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from its similar counterparts.
Eigenschaften
CAS-Nummer |
208528-58-9 |
|---|---|
Molekularformel |
C23H45NO7 |
Molekulargewicht |
447.6 g/mol |
IUPAC-Name |
3-(19-amino-16,17,18,20-tetrahydroxy-2-methyl-oxacycloicos-2-yl)propanoic acid |
InChI |
InChI=1S/C23H45NO7/c1-23(16-14-18(26)27)15-12-10-8-6-4-2-3-5-7-9-11-13-17(25)20(28)21(29)19(24)22(30)31-23/h17,19-22,25,28-30H,2-16,24H2,1H3,(H,26,27) |
InChI-Schlüssel |
CULZKXGOLIWOSD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCCCCCCCCCCCC(C(C(C(C(O1)O)N)O)O)O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[4.5]decane-8-carboxylic acid, 7-hydroxy-1,8-dimethyl-4-oxo-](/img/structure/B14251565.png)
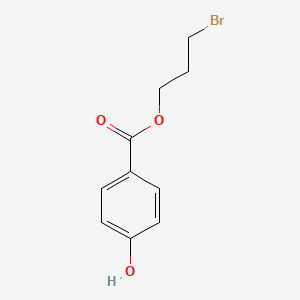
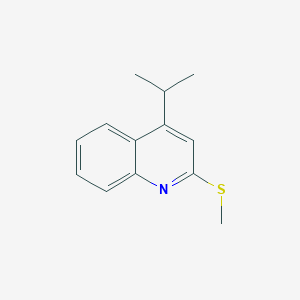
![2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethan-1-ol](/img/structure/B14251581.png)
![N-(2-Chloroethyl)-N'-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]urea](/img/structure/B14251600.png)

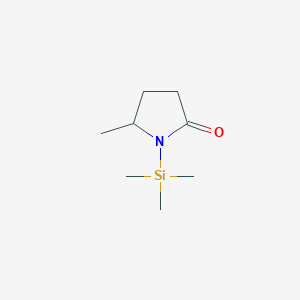
![N,N'-[1,4-Bis(4-methoxyphenyl)butane-1,4-diylidene]dihydroxylamine](/img/structure/B14251616.png)

![N-[(3S,5R)-5-Hydroxyhex-1-yn-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14251626.png)
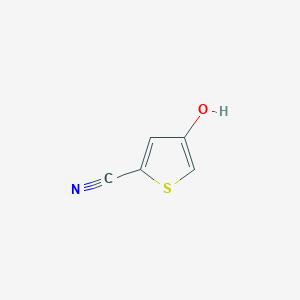

![2H-5,9-Methano[1,3]thiazolo[4,5-h][3]benzazepine](/img/structure/B14251648.png)
![5-[(Hexylsulfanyl)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14251650.png)
